N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine
Description
Properties
CAS No. |
201420-61-3 |
|---|---|
Molecular Formula |
C31H25N5O6 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C31H25N5O6/c37-17-24-23(42-31(40)22-14-8-3-9-15-22)16-25(41-24)35-19-34-26-27(35)32-18-33-28(26)36(29(38)20-10-4-1-5-11-20)30(39)21-12-6-2-7-13-21/h1-15,18-19,23-25,37H,16-17H2/t23-,24+,25+/m0/s1 |
InChI Key |
MSKJRWJDYWIRPP-ISJGIBHGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds through the following key stages:
Purine Base Preparation: The adenine base is either used as commercially available or synthesized via condensation reactions involving formamide derivatives and nitrogen-containing precursors.
Glycosylation: The purine base is glycosylated with a protected 2'-deoxyribose sugar derivative to form the nucleoside core. This step often employs acidic conditions to promote the formation of the β-glycosidic bond.
Selective Benzoylation: The introduction of benzoyl groups is achieved through acylation reactions using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to selectively benzoylate the nitrogen atoms on the purine ring (N6 position) and the 3'-hydroxyl group of the sugar moiety.
Purification: The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) and crystallization to obtain the target compound with high purity.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Purine base synthesis | Formamide derivatives, nitrogen sources | Formation of adenine base |
| Glycosylation | Protected 2'-deoxyribose, acidic catalyst | Formation of nucleoside via β-glycosidic bond |
| Benzoylation (N-benzoyl) | Benzoyl chloride, pyridine, low temperature | Selective acylation of purine nitrogen(s) |
| Benzoylation (3'-O) | Benzoyl chloride, pyridine, controlled time | Acylation of 3'-hydroxyl group |
| Purification | Chromatography, recrystallization | Isolation of pure N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine |
Industrial Scale Considerations
In industrial production, the synthesis is scaled up using automated reactors and continuous flow systems to improve yield and reproducibility. The use of continuous flow chemistry allows precise control over reaction times and temperatures, minimizing side reactions and degradation. Purification is often enhanced by preparative high-performance liquid chromatography (HPLC) and crystallization techniques to meet stringent purity requirements.
Research Findings and Optimization
Yield Optimization: Studies indicate that controlling the stoichiometry of benzoyl chloride and reaction temperature is critical to avoid over-acylation or incomplete benzoylation. Lower temperatures (0–5 °C) during acylation favor selective mono- or di-benzoylation.
Protecting Group Strategies: Use of temporary protecting groups on other hydroxyls or amines can improve regioselectivity. For example, levulinoyl or silyl protecting groups may be employed on the sugar moiety to direct benzoylation specifically to the 3'-hydroxyl.
Purification Techniques: Chromatographic methods such as silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) are effective. Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields high-purity crystals suitable for biological testing.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting material | 2'-Deoxyadenosine or protected derivatives | Commercially available or synthesized |
| Benzoylation reagent | Benzoyl chloride | Used in slight excess |
| Base | Pyridine or triethylamine | Acts as acid scavenger |
| Solvent | Dichloromethane, pyridine, or DMF | Depends on step and scale |
| Temperature | 0–25 °C | Lower temps favor selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Silica gel chromatography, recrystallization | Essential for removing impurities |
| Yield | 60–85% | Varies with scale and optimization |
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The benzoyl groups can be reduced to benzyl groups using reducing agents like lithium aluminum hydride.
Substitution: The purine base can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a benzylated derivative.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Biological Activities
N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine exhibits a range of biological activities, including:
- Antiviral Activity : The compound has been shown to inhibit viral replication, particularly in the context of DNA viruses. Its mechanism involves interference with DNA synthesis pathways, making it a candidate for antiviral drug development.
- Antibacterial Properties : Research indicates significant antibacterial effects against Gram-positive bacteria. Its efficacy in inhibiting bacterial growth positions it as a potential therapeutic agent in treating bacterial infections.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleic acid metabolism. This inhibition can lead to altered cellular processes and has implications for cancer therapy .
Antiviral Research
This compound has been utilized in studies focused on developing antiviral agents. Its ability to inhibit viral DNA synthesis makes it a valuable compound in the search for treatments against viral infections.
Antibacterial Studies
The compound's antibacterial properties have led to its evaluation in various studies aimed at understanding its effectiveness against resistant strains of bacteria. It has shown promise as a lead compound for new antibiotics targeting Gram-positive pathogens.
Cancer Research
Due to its mechanism of action involving DNA synthesis inhibition, this compound is being explored as a potential chemotherapeutic agent. Case studies have demonstrated its efficacy in preclinical models of cancer, indicating its potential role in cancer treatment protocols.
Case Studies
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physicochemical properties of N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine and related derivatives:
| Compound Name | Protecting Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | N6,N1-dibenzoyl, 3'-O-benzoyl | C24H21N5O5 | 459.5 | 51549-54-3 | Oligonucleotide synthesis |
| N-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | N6-benzoyl, 3'-O-dimethoxytrityl (DMT) | C41H41N5O8 | 731.79 | 256224-00-7 | Solid-phase DNA synthesis |
| N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine 3'-benzoate | N6-benzoyl, 5'-O-DMT, 3'-O-benzoyl | C47H52N7O8P | 873.93 | 140712-82-9 | Phosphoramidite intermediates |
| N-Benzoyl-3',5'-di-O-benzoyl-2'-deoxyadenosine | N6-benzoyl, 3',5'-di-O-benzoyl | C26H23N5O6 | 501.49 | 64723-02-0 | Multi-step organic synthesis |
Key Observations:
Protecting Group Configuration :
- The N,N-dibenzoyl-3'-O-benzoyl derivative offers enhanced base stability due to dual benzoyl protection on the adenine, contrasting with DMT-protected analogs (e.g., CAS 256224-00-7), which prioritize 5'-hydroxyl protection for stepwise synthesis .
- N6-Benzoyl-5'-O-DMT-3'-benzoate (CAS 140712-82-9) combines DMT and benzoyl groups, enabling selective deprotection during phosphoramidite chemistry .
Solubility and Reactivity :
- Benzoyl groups increase lipophilicity, improving solubility in organic solvents (e.g., chloroform, acetonitrile) compared to acetyl-protected analogs .
- DMT-protected derivatives exhibit higher polarity due to the dimethoxytrityl moiety, requiring acidic conditions (e.g., 3% dichloroacetic acid) for deprotection .
Synthetic Utility: Compounds like this compound are preferred for automated synthesizers due to their resistance to depurination, a common issue in acetylated derivatives . Multi-benzoylated analogs (e.g., CAS 64723-02-0) are used in specialized couplings but require stringent deprotection with ammonia/methylamine .
Biological Activity
N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine (DBDA) is a synthetic nucleoside derivative that has garnered attention for its biological activity, particularly in the fields of antiviral research and cancer therapy. This compound is characterized by the presence of two benzoyl groups, which enhance its stability and biological efficacy compared to its parent nucleoside, 2'-deoxyadenosine.
- Molecular Formula : C₁₅H₁₅N₅O₃
- Molecular Weight : Approximately 563.18 g/mol
- Structure : The compound features two benzoyl groups attached to the nitrogen and the 3'-hydroxyl position of the ribose sugar, contributing to its enhanced chemical stability.
DBDA exhibits its biological activity primarily through the inhibition of DNA synthesis and modification of viral replication processes. The mechanism involves interference with nucleotide incorporation during DNA replication, which can lead to both antiviral effects and potential applications in cancer therapy. The compound's ability to form stable complexes with nucleic acids further influences its biological functions, making it a valuable tool in biochemical research.
Biological Activities
-
Antiviral Activity :
- DBDA has shown promising results in inhibiting viral replication. Its mechanism involves disrupting the normal incorporation of nucleotides into viral DNA, thereby impeding viral propagation.
- Studies indicate that DBDA may affect biochemical pathways related to viral infections, suggesting its utility in developing antiviral therapies.
-
Anticancer Properties :
- Research has indicated that DBDA can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms.
- The compound's structural modifications enhance its interaction with cellular targets involved in oncogenesis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to DBDA:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-Benzoyl-2'-deoxyadenosine | Similar base structure | Lacks additional benzoylation at 3' position |
| N6-Benzoyl-2'-deoxyadenosine | Benzoylation at N6 | Focuses on nitrogen modification rather than 3' |
| N6,3'-Dibenzoyl-2'-deoxyadenosine | Two benzoyl groups | Different substitution pattern affecting activity |
DBDA is unique due to its dual benzoylation that enhances both stability and efficacy in biochemical applications compared to these structurally similar compounds.
Case Studies and Research Findings
-
Study on Antiviral Efficacy :
A study conducted on the antiviral properties of DBDA demonstrated significant inhibition of viral replication in vitro. The compound was tested against various viruses, showing a dose-dependent response that highlights its potential as an antiviral agent . -
Cancer Cell Line Studies :
In a series of experiments involving cancer cell lines, DBDA exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis via DNA damage pathways, suggesting its role as a potential chemotherapeutic agent . -
Biochemical Pathway Analysis :
Further investigations into the biochemical pathways affected by DBDA revealed alterations in signaling cascades associated with cell proliferation and survival. These findings underscore the compound's multifaceted role in modulating cellular responses .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine, and how are protecting groups strategically employed?
- Methodological Answer : The synthesis typically involves sequential benzoylation of 2'-deoxyadenosine. First, the exocyclic amine (N6) and 3'-hydroxyl groups are protected using benzoyl chloride in anhydrous pyridine. The 5'-hydroxyl is often left unprotected for downstream functionalization (e.g., phosphoramidite coupling in oligonucleotide synthesis). Critical steps include:
- Protection : Use excess benzoyl chloride (3–5 equiv.) under inert atmosphere to ensure complete substitution.
- Purification : Silica gel chromatography with gradient elution (e.g., 2–10% methanol in dichloromethane) removes unreacted reagents.
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 5% MeOH/DCM) and confirm structures using -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm for benzoyl groups) .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Retention time typically falls between 12–15 min.
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 580.210 (calculated for ).
- NMR : Key signals include the anomeric proton (δ 6.3–6.5 ppm, d, J = 6.5 Hz) and benzoyl carbonyl carbons (δ 165–170 ppm in -NMR) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed molecular weights during mass spectrometric analysis?
- Methodological Answer : Discrepancies often arise from isotopic impurities or adduct formation. To mitigate:
- Isotopic Purity : Use -labeled internal standards (e.g., -2'-deoxyadenosine derivatives) for calibration .
- Adduct Control : Add 0.1% formic acid to the sample to promote [M+H] formation and suppress sodium/potassium adducts.
- Validation : Cross-check with -labeling (if applicable) to quantify adducts, as described in protocols for oxidative DNA lesion analysis .
Q. What experimental designs are effective for studying the mutagenic potential of benzoylated deoxyadenosine adducts in DNA replication?
- Methodological Answer :
- Adduct Incorporation : Synthesize oligonucleotides containing the modified nucleoside using solid-phase synthesis (e.g., phosphoramidite chemistry with 5'-DMT protection). Confirm incorporation via MALDI-TOF MS .
- Replication Assays : Use polymerase fidelity assays (e.g., Klenow fragment or Taq polymerase) with -labeled primers. Compare misincorporation rates against unmodified controls.
- Structural Analysis : Employ X-ray crystallography or molecular dynamics simulations to assess adduct-induced DNA helical distortions. Reference studies on BD-dA lesions (e.g., -HB-dA) for comparative mutagenicity frameworks .
Q. How can conflicting NMR data (e.g., unexpected splitting of benzoyl signals) be interpreted during structural elucidation?
- Methodological Answer : Anomalous splitting may arise from:
- Rotameric States : Benzoyl groups can adopt multiple conformations. Use variable-temperature NMR (e.g., 25–60°C) to coalesce split signals.
- Solvent Effects : Switch to deuterated DMSO to enhance solubility and reduce aggregation.
- Crystallographic Validation : If ambiguity persists, perform X-ray diffraction on single crystals grown via slow vapor diffusion (e.g., hexane/ethyl acetate). Compare with reported structures of analogous benzoylated nucleosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
